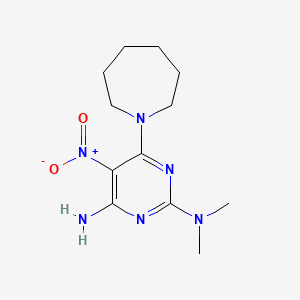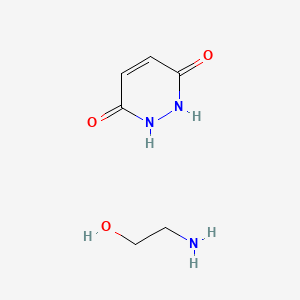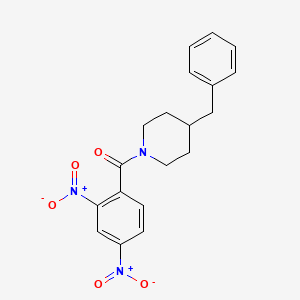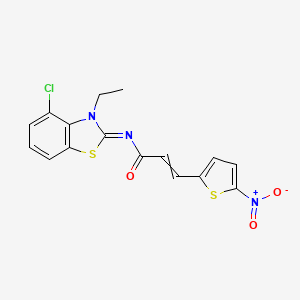![molecular formula C23H26ClNO3 B14151884 1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol CAS No. 1005072-40-1](/img/structure/B14151884.png)
1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, a chlorophenyl group, and an octahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with the octahydroisoquinoline core. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce specific functional groups, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzodioxole, chlorophenyl, or isoquinoline moieties.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical studies.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol can be compared with similar compounds such as:
1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone: This compound shares the benzodioxole ring but has different substituents, leading to distinct chemical and biological properties.
1,3-Benzodioxol-5-yl(phenyl)methanone: Another compound with the benzodioxole ring, but with a simpler structure and different reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Properties
CAS No. |
1005072-40-1 |
|---|---|
Molecular Formula |
C23H26ClNO3 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C23H26ClNO3/c24-19-7-2-1-5-17(19)14-25-12-11-23(26)10-4-3-6-18(23)22(25)16-8-9-20-21(13-16)28-15-27-20/h1-2,5,7-9,13,18,22,26H,3-4,6,10-12,14-15H2 |
InChI Key |
DHAIHTADTTVAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5Cl)O |
solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[2-(Naphthalen-2-yl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151825.png)
![[(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enyl] Acetate](/img/structure/B14151827.png)
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)



![Diethyl [1-(dimethylamino)-2-ethylbut-1-en-1-yl]phosphonate](/img/structure/B14151862.png)


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)

